(R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine
Brand Name: Vulcanchem
CAS No.: 587838-62-8
VCID: VC8281494
InChI: InChI=1S/C22H20N2/c1-24(2)20-14-12-16-8-4-6-10-18(16)22(20)21-17-9-5-3-7-15(17)11-13-19(21)23/h3-14H,23H2,1-2H3
SMILES: CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N
Molecular Formula: C22H20N2
Molecular Weight: 312.4 g/mol

(R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine

CAS No.: 587838-62-8

Cat. No.: VC8281494

Molecular Formula: C22H20N2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine - 587838-62-8

Specification

CAS No. 587838-62-8
Molecular Formula C22H20N2
Molecular Weight 312.4 g/mol
IUPAC Name 1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-amine
Standard InChI InChI=1S/C22H20N2/c1-24(2)20-14-12-16-8-4-6-10-18(16)22(20)21-17-9-5-3-7-15(17)11-13-19(21)23/h3-14H,23H2,1-2H3
Standard InChI Key WJVCDEJWPSGKLR-UHFFFAOYSA-N
SMILES CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N
Canonical SMILES CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N

Introduction

Structural Characteristics and Molecular Configuration

Molecular Architecture

The compound features a [1,1'-binaphthalene] core, where two naphthalene units are connected at the 1,1'-positions. Each naphthalene moiety bears a dimethylamino group at the 2-position, resulting in the molecular formula C22H20N2\text{C}_{22}\text{H}_{20}\text{N}_{2} and a molecular weight of 312.4 g/mol . The (R)-configuration at the chiral centers ensures a non-superimposable mirror image, critical for its enantioselective properties.

Crystallographic Insights

X-ray crystallography reveals a twisted binaphthalene framework with a dihedral angle of approximately 68° between the two naphthalene planes, as evidenced by the Cambridge Crystallographic Data Centre (CCDC entry 707805) . This distortion creates a well-defined chiral pocket, enabling selective interactions with prochiral substrates. The dimethylamino groups adopt equatorial positions, minimizing steric hindrance while maximizing electronic donor capabilities .

Table 1: Structural and Crystallographic Data

PropertyValueSource
Molecular FormulaC22H20N2\text{C}_{22}\text{H}_{20}\text{N}_{2}
Molecular Weight312.4 g/mol
CAS Registry Number587838-62-8
CCDC Number707805
Dihedral Angle68°

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine involves a two-step protocol starting from (R)-(+)-1,1-binaphthyl-2,2-diamine :

  • Carbamate Formation: Treatment with ethyl chloroformate in dichloromethane and pyridine yields the diethyl dicarbamate intermediate with 98% efficiency .

  • Reductive Demethylation: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the carbamate groups to methylamines, achieving a 98% yield .

Table 2: Synthesis Conditions and Yields

StepReagentsConditionsYieldSource
AEthyl chloroformate3–4°C → 22°C, 1.5 h98%
BLiAlH₄, THFReflux at 75°C, 15 h98%

Optimization and Scalability

The use of anhydrous solvents and inert atmospheres (argon) prevents side reactions, ensuring high purity. The final product is isolated as a yellow foam after vacuum drying, with no reported racemization during synthesis .

Applications in Asymmetric Catalysis

Enantioselective Hydrogenation

The compound’s dimethylamino groups act as electron donors, coordinating to transition metals like rhodium and ruthenium to form chiral complexes. These catalysts enable asymmetric hydrogenation of ketones and imines, achieving enantiomeric excess (ee) values exceeding 90% in model reactions .

Cross-Coupling Reactions

In palladium-catalyzed Suzuki-Miyaura couplings, the ligand accelerates transmetalation steps while suppressing β-hydride elimination, enhancing yields of axially chiral biaryl products .

Organocatalysis

The binaphthyl skeleton facilitates asymmetric induction in organocatalytic processes, such as Michael additions and aldol reactions, via non-covalent interactions (e.g., hydrogen bonding) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water, methanol) but dissolves readily in dichloromethane, chloroform, and tetrahydrofuran. It remains stable under inert conditions but may oxidize in the presence of strong oxidizing agents .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.92–7.12 (m, 12H, aromatic), 3.01 (s, 6H, N–CH₃) .

  • ¹³C NMR (CDCl₃): δ 148.2 (C–N), 134.1–125.3 (aromatic carbons), 40.8 (N–CH₃) .

Future Directions

Research efforts are focused on derivatizing the binaphthyl core to enhance catalytic activity and exploring its utility in photoredox catalysis. Computational studies to predict enantioselectivity patterns are also underway .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator